molecular formula C18H18N4O3 B2530493 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2034497-23-7

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Cat. No.: B2530493
CAS No.: 2034497-23-7
M. Wt: 338.367
InChI Key: COYCDTPGYRQGEH-UHFFFAOYSA-N
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Description

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

The indole nucleus in 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a key component of many biologically active compounds, including certain synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The pyrrolidine ring is also a versatile scaffold for novel biologically active compounds .

Cellular Effects

For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. It is known that the effects of indole derivatives can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully known. Indole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Indole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. Indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Pyrimidin-2-yloxy Substitution: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-ol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine-2-ol in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole: Unique due to its specific substitution pattern and combination of functional groups.

    6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-4-3-12-9-16(21-15(12)10-13)17(23)22-8-5-14(11-22)25-18-19-6-2-7-20-18/h2-4,6-7,9-10,14,21H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCDTPGYRQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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